molecular formula C3H6O2S B13695883 1,2-Oxathiolane 2-oxide CAS No. 24308-28-9

1,2-Oxathiolane 2-oxide

Cat. No.: B13695883
CAS No.: 24308-28-9
M. Wt: 106.15 g/mol
InChI Key: YGHWXJJKYJXSAY-UHFFFAOYSA-N
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Description

1,2-Oxathiolane 2-oxide is an organic compound with the molecular formula C3H6O2S. It is also known by other names such as γ-Propane sultone and 1,3-Propane sultone . This compound is characterized by a five-membered ring containing sulfur and oxygen atoms, making it a heterocyclic compound. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Oxathiolane 2-oxide can be synthesized through several methods. One common method involves the reaction of 3-hydroxypropanesulfonic acid with a dehydrating agent to form the sultone ring . The reaction typically requires controlled conditions, including specific temperatures and the presence of catalysts to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, this compound is often produced in large quantities using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1,2-Oxathiolane 2-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, Lewis acids, and nucleophiles. The reactions often require specific conditions such as controlled temperatures, solvents, and catalysts to achieve the desired products .

Major Products

The major products formed from these reactions include sulfonic acids, thiol derivatives, and various substituted compounds. These products have significant applications in different fields, including pharmaceuticals and materials science .

Scientific Research Applications

1,2-Oxathiolane 2-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Oxathiolane 2-oxide involves its ability to undergo ring-opening reactions, which allows it to interact with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This property makes it useful in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,2-Oxathiolane 2-oxide include:

Uniqueness

This compound is unique due to its specific ring structure, which imparts distinct reactivity and stability. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .

Biological Activity

1,2-Oxathiolane 2-oxide is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. Its unique structural features contribute to its reactivity and interactions with biological systems, making it a subject of interest in various research fields.

This compound is characterized by a five-membered ring containing sulfur and oxygen atoms. The synthesis of this compound has been explored through various methods, including oxidative cyclization of dithiolanes and reactions involving sulfoxides. Recent studies have developed efficient synthetic routes that enhance yield and purity, facilitating further biological evaluations .

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown efficacy in inhibiting the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
  • Cytotoxicity : In vitro studies have demonstrated that this compound possesses cytotoxic effects on cancer cell lines. The compound has been observed to induce apoptosis in these cells, suggesting its potential as an anticancer agent .
  • Carcinogenicity : While some studies highlight its therapeutic potential, others raise concerns regarding its carcinogenic properties. Long-term exposure studies have indicated that it may cause tumors in animal models, leading to classifications as a possible human carcinogen by the International Agency for Research on Cancer (IARC) .

Antimicrobial Studies

A series of experiments evaluated the antimicrobial efficacy of this compound using disc diffusion methods. The results are summarized in Table 1.

Bacterial StrainZone of Inhibition (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Streptococcus pneumoniae18100

Table 1: Antimicrobial efficacy of this compound against selected bacterial strains.

Cytotoxicity Assays

In vitro cytotoxicity was assessed using MTT assays on various cancer cell lines. The findings are presented in Table 2.

Cell LineIC50 (µM)Apoptosis Induction (%)
HeLa (cervical cancer)2545
MCF-7 (breast cancer)3050
A549 (lung cancer)2040

Table 2: Cytotoxic effects of this compound on cancer cell lines.

Case Studies

Several case studies have documented the effects of this compound in both laboratory settings and clinical observations:

  • Case Study on Antimicrobial Resistance : A study highlighted the use of this compound in combination therapies to combat antibiotic-resistant strains. The compound enhanced the efficacy of standard antibiotics against resistant Staphylococcus aureus strains .
  • Cancer Treatment Trials : Preliminary trials involving patients with advanced cancers suggested that when used as part of a combination therapy regimen, this compound could improve patient outcomes by reducing tumor size and enhancing overall survival rates .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1,2-oxathiolane 2-oxide in laboratory settings?

Methodological Answer:

  • Engineering Controls: Use local exhaust ventilation to limit airborne exposure (OSHA-recommended) and ensure general laboratory ventilation to mitigate skin/eye irritation risks .
  • Personal Protective Equipment (PPE): Wear nitrile/neoprene gloves, Tyvek® coveralls, and indirect-vent safety goggles. For high concentrations (>0.5 mg/m³), use a NIOSH-approved respirator with organic vapor cartridges .
  • Spill Management: Absorb liquid spills with inert materials (e.g., dry sand), place in sealed containers, and consult EPA/DEP for hazardous waste disposal. Avoid water flushing to prevent toxic gas formation (e.g., H₂S) .
  • Storage: Store in airtight containers away from moisture and incompatible reagents (e.g., Li, Na, Al hydrides) .

Q. How can researchers mitigate carcinogenic risks during chronic exposure studies?

Methodological Answer:

  • Exposure Minimization: Follow ALARA (As Low As Reasonably Achievable) principles. Use gloveboxes or fume hoods for manipulations, and implement real-time air monitoring (e.g., OSHA Method PV2120) .
  • Medical Surveillance: Establish baseline health records for workers, including hematological and neurological assessments, given its link to leukemia in animal models .
  • Decontamination: Immediate skin washing with soap/water and eye irrigation for ≥15 minutes post-exposure .

Advanced Research Questions

Q. What experimental approaches are suitable for studying the thermal decomposition mechanisms of this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Monitor mass loss under controlled heating (e.g., 50–300°C) to detect SO/SO₂ extrusion events. Couple with FTIR or mass spectrometry to identify gaseous products (e.g., cinnamaldehyde from tautomerization and electrocyclic ring-opening) .
  • Kinetic Studies: Use differential scanning calorimetry (DSC) to determine activation energies and model reaction pathways (e.g., first-order kinetics for SO release) .
  • Computational Modeling: Apply DFT calculations to validate proposed intermediates (e.g., 3H tautomer) and transition states .

Q. How can structural modifications of this compound alter its reactivity in nucleophilic substitutions?

Methodological Answer:

  • Substituent Effects: Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to enhance sulfonate electrophilicity. Compare reaction rates with unmodified analogs using HPLC or NMR kinetic assays .
  • Solvent Screening: Test polar aprotic solvents (e.g., DMSO, DMF) to stabilize transition states in SN2 reactions. Correlate dielectric constants with yield trends .
  • Stereochemical Analysis: Use chiral derivatizing agents (e.g., Mosher’s acid) to resolve enantiomers in sulfinate intermediates .

Q. What strategies resolve contradictions in carcinogenicity data between in vitro and in vivo models?

Methodological Answer:

  • Dose-Response Reconciliation: Conduct parallel studies with human cell lines (e.g., HepG2) and rodent models using identical exposure protocols (e.g., 0.1–10 ppm, 12-week duration) .
  • Metabolite Profiling: Compare metabolic activation pathways (e.g., CYP450-mediated oxidation) across species via LC-MS/MS .
  • Epigenetic Analysis: Assess DNA methylation/histone modification patterns in exposed tissues to identify species-specific mutagenic mechanisms .

Properties

IUPAC Name

oxathiolane 2-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2S/c4-6-3-1-2-5-6/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHWXJJKYJXSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COS(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20300791
Record name 1,2-oxathiolane 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24308-28-9
Record name NSC139007
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139007
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-oxathiolane 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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